2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a sulfonamide group, and a pyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds, such as 2-anilinopyrimidines, have been evaluated as kinase inhibitors . These compounds have shown antiproliferative activity against cancer cell lines .
Mode of Action
It’s worth noting that similar compounds, such as 2-anilinopyrimidines, have been synthesized by aromatic nucleophilic substitution with differently substituted anilines . The substituents had a significant impact on the course and efficiency of the reaction .
Biochemical Pathways
It’s worth noting that similar compounds, such as 2-anilinopyrimidines, have been evaluated for their potential bioactivity . These compounds have shown antiproliferative activity against cancer cell lines , suggesting that they may affect pathways related to cell proliferation.
Result of Action
Similar compounds, such as 2-anilinopyrimidines, have shown antiproliferative activity against cancer cell lines , suggesting that they may inhibit cell proliferation.
Biochemical Analysis
Biochemical Properties
These are aromatic compounds containing a pyrimidine ring which is substituted at one or more positions by an amino group .
Cellular Effects
Related compounds have shown significant inhibitory effects against both cancer cell lines .
Molecular Mechanism
It is known that aminopyrimidines can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
Related compounds have been observed to react chemoselectively in high yield under mild, environment-friendly conditions and were completed quickly within 1 hour .
Metabolic Pathways
Aminopyrimidines are known to be involved in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine derivative. One common method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a cobalt ferrite magnetic nanocatalyst under reflux conditions . This intermediate is then reacted with an appropriate aniline derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase isozymes.
Biological Research: The compound is used to investigate the role of pyrimidine derivatives in biological systems, including their effects on enzyme activity and cellular processes.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Chlorsulfuron: Another benzenesulfonamide derivative used as a herbicide.
Sulfamethoxazole: A sulfonamide antibiotic with a similar structural motif.
Uniqueness
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is unique due to its specific combination of a pyrimidine moiety and a benzenesulfonamide structure, which imparts distinct biological activity and potential therapeutic applications. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
2-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-14-8-10-15(11-9-14)24-28(25,26)17-7-5-4-6-16(17)20/h4-12,24H,3H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIVUQTTFDAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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